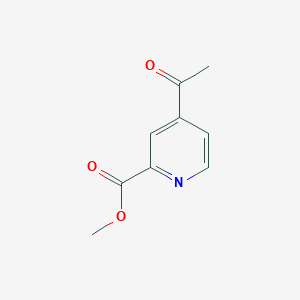

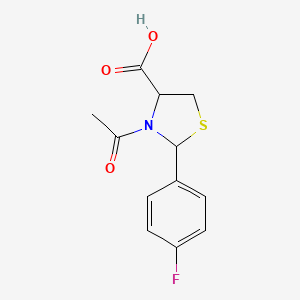

![molecular formula C17H18N4OS B2378783 2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 379239-62-0](/img/structure/B2378783.png)

2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a chemical compound with the linear formula C20H15F3N4OS . It has a molecular weight of 416.428 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

A significant portion of the research on this compound is dedicated to exploring its versatility in synthesizing a variety of heterocyclic compounds. For instance, the preparation and reactions of salts and ylides derived from triazoloquinolines with methyl propiolate have been described, leading to the synthesis of pyrroloquinolines, indicating its utility in generating novel heterocyclic structures (Abarca, Ballesteros, & Houari, 1997). Additionally, the regioselective synthesis of quinoline-based triazoloquinoline derivatives through one-pot, three-component reactions showcases the compound's role in constructing fused tricyclic heterocycles, highlighting its potential in medicinal chemistry and drug discovery (Ladani & Patel, 2015).

Anticancer Activity

Research has also focused on evaluating the anticancer activity of derivatives of this compound. A study on the synthesis of 1,2,4-triazoloquinoline-derived ureas and their evaluation against human neuroblastoma and colon carcinoma cell lines revealed that certain derivatives exhibit significant cytotoxicity, suggesting their potential as anticancer agents (Reddy et al., 2015).

Emission Tuning in Re(I) Complexes

The compound's utility extends to the field of materials science, where its derivatives have been used in tuning the emission properties of Re(I) complexes. By expanding heterocyclic ligands and introducing perfluorinated ligands, researchers have achieved increased emission lifetimes, indicating potential applications in light-emitting devices and sensors (Abramov et al., 2017).

Antibacterial and Other Biological Activities

Some derivatives have been explored for their antibacterial properties, with certain compounds showing higher activity against specific bacterial strains compared to commercial antibiotics. This highlights the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Sadana, Mirza, Aneja, & Prakash, 2003). Additionally, the synthesis of novel polycyclic pyrimidoquinolines has been reported, with some exhibiting antioxidant, anti-inflammatory, and analgesic activities, further demonstrating the compound's versatility in medicinal chemistry (El-Gazzar, Hafez, Abu‐Hashem, & Aly, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-12-10-15-18-19-17(21(15)14-7-3-2-6-13(12)14)23-11-16(22)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTGKCJXSMBWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2378706.png)

![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)

![methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2378712.png)

![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)

![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)